molecular formula C6H3Cl2F5O2S2 B1459562 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride CAS No. 1706462-61-4

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride

Cat. No.: B1459562
CAS No.: 1706462-61-4
M. Wt: 337.1 g/mol
InChI Key: IYGLCEYXUSWUKB-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2F5O2S2 and a molecular weight of 337.1 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes . The pentafluorosulfur group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Biological Activity

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, a sulfonyl chloride derivative with a pentafluorosulfur group, is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews the existing research on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chlorinated sulfonyl group and a pentafluorosulfur group. The general structure can be represented as:

C6H4ClSF5SO2Cl\text{C}_6\text{H}_4\text{Cl}\text{SF}_5\text{SO}_2\text{Cl}

This structure suggests high reactivity due to the presence of the sulfonyl chloride and fluorinated sulfur groups, which may influence its biological interactions.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that related sulfonyl chlorides can inhibit key metabolic enzymes. For example, studies have shown that similar compounds can selectively inhibit human carbonic anhydrase isoforms, affecting pH regulation and fluid balance in cells.
  • Cellular Effects : In vitro studies suggest that compounds with similar structures influence cell proliferation and apoptosis through modulation of signaling pathways like MAPK/ERK. Although direct studies on this compound are lacking, it is reasonable to hypothesize similar effects based on structural analogs .
  • Toxicological Assessments : Safety data indicate that sulfonyl chlorides can cause significant cellular toxicity at high concentrations. For instance, exposure to these compounds may lead to skin corrosion and serious eye damage, emphasizing the need for careful handling in laboratory settings .

Applications in Research

The unique properties of this compound make it a valuable reagent in organic synthesis:

  • Synthesis of Fluorinated Compounds : Its ability to introduce the pentafluorosulfur group into organic molecules can be exploited in the synthesis of novel pharmaceuticals and agrochemicals.
  • Development of Enzyme Inhibitors : Given its potential to inhibit enzymes, it may serve as a lead compound for developing therapeutic agents targeting specific metabolic pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Protein InteractionModulates protein function and signaling pathways
Toxicological EffectsCauses skin corrosion and eye damage at high doses
Synthetic ApplicationsUseful in creating fluorinated pharmaceuticals

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGLCEYXUSWUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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